2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a naphthyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Condensation with Naphthaldehyde: Finally, the compound is obtained by condensing the hydrazide intermediate with naphthaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood. it is likely that the compound interacts with specific molecular targets through its sulfanyl and hydrazide groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- **N’-[(E)-9-anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide lies in its combination of a thiadiazole ring, a naphthyl group, and a hydrazide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20N4OS3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4OS3/c1-16-9-11-17(12-10-16)14-29-22-26-27-23(31-22)30-15-21(28)25-24-13-19-7-4-6-18-5-2-3-8-20(18)19/h2-13H,14-15H2,1H3,(H,25,28)/b24-13+ |
InChI Key |
QHWPLDQEKFUXHP-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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